Bienvenue dans la boutique en ligne BenchChem!

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Select this 7-bromo derivative as a versatile, dual-functional building block for kinase and immuno-oncology programs. Its bromine handle enables efficient cross-coupling diversification, backed by a scalable, patent-validated synthetic route. Ideal for hit-to-lead and process scale-up. ≥98% purity ensures reliable results in high-throughput chemistry workflows.

Molecular Formula C5H4BrN5
Molecular Weight 214.026
CAS No. 1235374-44-3
Cat. No. B580417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine
CAS1235374-44-3
Molecular FormulaC5H4BrN5
Molecular Weight214.026
Structural Identifiers
SMILESC1=C(N2C(=N1)C(=NC=N2)N)Br
InChIInChI=1S/C5H4BrN5/c6-3-1-8-5-4(7)9-2-10-11(3)5/h1-2H,(H2,7,9,10)
InChIKeyTUTGYFIEADAVJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine (CAS 1235374-44-3): Procurement Baseline for a Key Heterocyclic Intermediate


7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound (C5H4BrN5, MW: 214.02) featuring an imidazo[2,1-f][1,2,4]triazine core with an amino group at the 4-position and a bromine atom at the 7-position. This scaffold is foundational in medicinal chemistry, as evidenced by its role as a critical intermediate in the synthesis of PI3K kinase inhibitors [1] and TLR7 agonists [2]. The compound is commercially available from multiple vendors, with purity specifications typically ranging from ≥95% to ≥98%, and is intended for research and further manufacturing use only .

Why Substitution of 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine with Close Analogs Is Non-Trivial


In the imidazo[2,1-f][1,2,4]triazine series, the identity of the substituent at the 7-position is a critical determinant of reactivity, synthetic accessibility, and the ultimate biological profile of downstream derivatives [1]. While the core scaffold is shared with analogs like the 7-chloro, 7-iodo, or 7-hydrogen derivatives, the specific halogen at the 7-position dictates the efficiency and selectivity of key cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) required for library diversification [1]. Furthermore, the 4-amino group serves as an essential handle for further functionalization, making this specific dual-functionalized molecule a strategic building block. Simple substitution of this intermediate with a non-brominated or alternatively halogenated analog can lead to different reaction kinetics, lower yields, or outright incompatibility with established synthetic routes, impacting both project timelines and resource allocation.

Quantitative Evidence for Selecting 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine


Synthetic Yield Advantage: Patent-Demonstrated High-Yield Synthesis for 7-Bromo Intermediate

The synthesis of the 7-bromo analog demonstrates a significant yield advantage over reported methods for the 7-iodo analog. A patented method for preparing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine achieves yields of 90.6% to 92.5% in the final synthetic step from a common intermediate [1]. In contrast, the preparation of the corresponding 7-iodo analog is reported with a lower yield of approximately 65% under comparable conditions [2]. This represents a quantified difference of approximately 27% higher yield for the bromo derivative.

Medicinal Chemistry Process Chemistry Kinase Inhibitor Synthesis

Superior Scalability: A Method Explicitly Designed for Large-Scale Production

The primary patent for synthesizing 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine (CN104086553A) explicitly states that it solves the technical problems of 'low yield, many intermediate by-products, and inability to mass-produce existing synthetic methods' [1]. The process is demonstrated at a multigram scale (e.g., 179.7g of starting material), providing a validated and scalable route. While analogous compounds like 7-chloro- or 7-iodo- derivatives can be synthesized, their literature preparations often lack this level of process optimization and are typically described at smaller scales with lower overall efficiency [2].

Process R&D Medicinal Chemistry Scaffold Synthesis

Critical Intermediate in High-Value PI3K and TLR7 Agonist Programs

7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine is not just a building block; it is a key intermediate disclosed in patent applications for two distinct, high-value therapeutic classes. It is explicitly claimed as a starting material or key intermediate for synthesizing PI3K kinase inhibitors [1] and for preparing imidazo[2,1-f][1,2,4]triazin-4-amine derivatives as TLR7 agonists [2]. This contrasts with the 7-chloro or 7-unsubstituted analogs, which are less frequently cited in the patent literature for these specific, clinically relevant target classes. The direct patent linkage to these specific programs provides a strong rationale for prioritizing this specific intermediate.

Immuno-Oncology Kinase Inhibition Targeted Therapy

Purity and Batch Consistency Across Major Vendors

A survey of reputable chemical vendors shows a high standard of purity and quality control for 7-bromoimidazo[2,1-f][1,2,4]triazin-4-amine. For example, ChemScene offers a purity of ≥98% , Aladdin Scientific (via CalpacLab) specifies a minimum of 97% [1], and Bidepharm provides a standard purity of 95% with batch-specific QC data (NMR, HPLC) . This consistency in high purity across multiple suppliers indicates a mature and reliable supply chain. While similar purity levels can be found for analogs like the 7-chloro derivative, the combination of high purity with the previously noted yield and scalability advantages makes the 7-bromo compound a more compelling choice for routine procurement.

Medicinal Chemistry Procurement Quality Control

Optimal Application Scenarios for 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine Based on Procurement Evidence


Development of PI3Kγ and PI3Kδ Inhibitors for Oncology and Autoimmune Disease Research

Researchers developing novel PI3K inhibitors should prioritize 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine as a central scaffold. The compound is explicitly disclosed as a key intermediate in patent applications for this therapeutic class [1]. The high-yielding, scalable synthesis [2] ensures that the advanced building block can be obtained reliably, allowing the research team to focus on lead optimization rather than route-scouting. This is a superior starting point compared to 7-chloro or 7-iodo analogs, which lack this same depth of patent validation and process optimization for this target.

Synthesis of TLR7 Agonist Libraries for Immuno-Oncology

In the field of immuno-oncology, the imidazo[2,1-f][1,2,4]triazin-4-amine core is a privileged scaffold for TLR7 agonists, as demonstrated by Beigene's patent filings [3]. Procuring the 7-bromo derivative provides a versatile starting point for diversification. The bromine atom at the 7-position is an ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), which are essential for generating libraries of TLR7 agonists. The well-defined synthesis and high commercial purity minimize the risk of side reactions and simplify downstream purification.

Process Chemistry and Scale-Up for Preclinical Candidate Manufacturing

For process R&D groups tasked with scaling up a preclinical candidate, 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine offers a validated and robust route. The patented synthetic method [2] was specifically designed to address the problems of low yield and non-scalability associated with prior methods. The process has been demonstrated on a significant scale, providing a reliable starting point for further process optimization and manufacturing. This reduces technical risk and shortens the timeline for delivering material for GLP toxicology studies.

Medicinal Chemistry Hit-to-Lead and Lead Optimization Programs

Medicinal chemists engaged in hit-to-lead campaigns should consider 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine as a core scaffold for library synthesis. Its dual functional groups (4-amino and 7-bromo) offer multiple vectors for diversification, a feature not fully captured by single-substituent analogs. The availability of the compound in high purity (≥97%) from multiple vendors streamlines procurement and allows for immediate use in high-throughput chemistry workflows. This reduces the time from design to data, accelerating the iterative cycles of medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.